molecular formula C8H8ClNO3 B13615330 (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol

(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol

Cat. No.: B13615330
M. Wt: 201.61 g/mol
InChI Key: RYPXIBNSMBAQEU-YFKPBYRVSA-N
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Description

(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry denoted by the (S) configuration This compound is characterized by the presence of a chloro group and a nitro group on a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 5-chlorophenyl, undergoes nitration to introduce the nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (S)-enantiomer.

    Alcohol Formation: Finally, the amine is converted to the ethan-1-ol moiety through a series of reactions involving protection and deprotection steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The ethan-1-ol moiety may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

    ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(5-Chloro-2-nitrophenyl)ethan-1-one: Lacks the ethan-1-ol moiety.

    5-Chloro-2-nitroaniline: Lacks the ethan-1-ol moiety and has an amine group instead.

Uniqueness: (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to its specific (S) configuration, which can influence its reactivity and interactions with other molecules. Its combination of chloro, nitro, and ethan-1-ol groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

(1S)-1-(5-chloro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m0/s1

InChI Key

RYPXIBNSMBAQEU-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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